laevinone A

Description

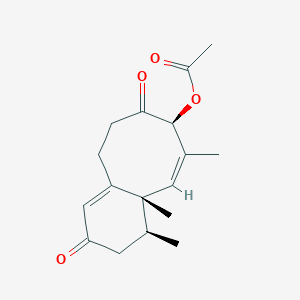

Laevinone A is a neolemnane-type sesquiterpenoid isolated from soft corals of the genus Lemnalia, notably Lemnalia laevis and Lemnalia sp. collected from marine environments such as the Xisha Islands and Green Island, Taiwan . Structurally, it belongs to a class of 15-carbon terpenoids characterized by a bicyclic or tricyclic carbon skeleton. While its exact bioactivity remains understudied, this compound has been identified in multiple chemotaxonomic studies of soft corals, often alongside other sesquiterpenoids with diverse skeletons and functional groups .

Properties

Molecular Formula |

C17H22O4 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

[(1S,8S,9Z,10aS)-1,9,10a-trimethyl-3,7-dioxo-2,5,6,8-tetrahydro-1H-benzo[8]annulen-8-yl] acetate |

InChI |

InChI=1S/C17H22O4/c1-10-9-17(4)11(2)7-14(19)8-13(17)5-6-15(20)16(10)21-12(3)18/h8-9,11,16H,5-7H2,1-4H3/b10-9-/t11-,16-,17+/m0/s1 |

InChI Key |

HAKXFVQZZGAKIY-JMFGWXFPSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)C=C2[C@@]1(/C=C(\[C@@H](C(=O)CC2)OC(=O)C)/C)C |

Canonical SMILES |

CC1CC(=O)C=C2C1(C=C(C(C(=O)CC2)OC(=O)C)C)C |

Synonyms |

laevinone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Laevinone A shares taxonomic and biosynthetic origins with several structurally related sesquiterpenoids. Below is a detailed comparison based on skeletal frameworks, functional groups, and bioactivity.

Structural Comparison

Table 1: Structural Features of this compound and Analogous Sesquiterpenoids

Key Observations :

- Skeletal Diversity: this compound’s neolemnane skeleton contrasts with the 6/6/5 tricyclic systems of lemneolemnanes A–B and the nornardosinane framework of laevinois .

- Functional Groups: Unlike lemneolemnanes, which feature formyl groups, this compound is distinguished by ketone and epoxy functionalities .

Bioactivity and Functional Insights

Table 2: Reported Bioactivity of this compound and Related Compounds

Key Findings :

- Limited Bioactivity for this compound: Current studies highlight this compound primarily as a chemotaxonomic marker rather than a bioactive lead. In contrast, structurally distinct compounds like eremophila-diol and laevinois exhibit potent cytotoxicity .

- Functional Group Impact: The presence of formyl or acetyl groups (e.g., in lemneolemnanes and paralemnolins) may enhance bioactivity by improving membrane permeability or target binding .

Q & A

Q. What methodologies are recommended for isolating laevinone A from soft coral extracts?

this compound is typically isolated via sequential chromatographic techniques. Initial separation employs thin-layer chromatography (TLC) and silica gel column chromatography to fractionate crude extracts. Further purification is achieved using medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) . These steps are critical to minimize co-elution of structurally similar sesquiterpenoids, which are common in soft coral metabolites.

Q. How is the structure of this compound elucidated in natural product research?

Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) and mass spectrometry (MS). Key spectral markers include proton coupling patterns in -NMR for stereochemical assignments and high-resolution MS for molecular formula confirmation. Comparative analysis with literature data for related sesquiterpenoids is essential to validate assignments .

Q. What are the primary challenges in identifying this compound in complex biological matrices?

Challenges include low natural abundance, spectral overlap with co-isolated compounds (e.g., paralemnolin R or flavalin E), and stereochemical ambiguity. To mitigate these, researchers should combine orthogonal separation techniques (e.g., reverse-phase HPLC) with advanced NMR experiments like NOESY for spatial conformation analysis .

Advanced Research Questions

Q. How should experimental designs be optimized to evaluate this compound’s bioactivity?

Prioritize in vitro bioassays (e.g., enzyme inhibition, cytotoxicity) with dose-response studies to establish potency (IC/EC). For in vivo models, use controlled variables (e.g., animal strain, administration route) and include positive/negative controls. Ensure compound purity (>95% by HPLC) to avoid confounding effects from impurities .

Q. What strategies resolve contradictory data in this compound’s reported pharmacological effects?

Contradictions often arise from variability in source material, extraction protocols, or assay conditions. Address this by:

Q. How can researchers investigate structure-activity relationships (SAR) for this compound derivatives?

SAR studies require semi-synthetic modification of this compound’s core structure (e.g., hydroxylation, acetylation) followed by systematic bioactivity screening. Use computational tools (e.g., molecular docking) to predict binding affinities and guide synthetic priorities. Validate hypotheses with in vitro testing and crystallographic data where feasible .

Q. What analytical techniques are critical for detecting this compound in metabolomic studies?

Untargeted metabolomics should employ LC-MS/MS with high-resolution mass analyzers (e.g., Q-TOF) for precise mass detection. Pair this with molecular networking to map this compound against related sesquiterpenoids. For quantification, develop a validated UPLC-MS method with internal standards (e.g., deuterated analogs) .

Q. How can researchers address low yields of this compound during isolation?

Optimize extraction solvents (e.g., dichloromethane:methanol ratios) to enhance solubility. Employ countercurrent chromatography (CCC) for higher recovery rates. If yields remain insufficient, consider heterologous expression of biosynthetic genes in model organisms (e.g., E. coli) for sustainable production .

Methodological Considerations

What criteria define a focused research question for this compound studies?

Align questions with PICOT framework: P opulation (e.g., specific cell lines), I ntervention (e.g., this compound dosage), C omparison (e.g., vs. known inhibitors), O utcome (e.g., apoptosis rates), and T imeframe (e.g., 24-hour exposure). Avoid broad queries like “Is this compound bioactive?” in favor of hypothesis-driven aims .

Q. How to ensure methodological rigor in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.